molecular formula C21H24N2O3 B2868263 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea CAS No. 1448066-39-4

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea

Cat. No.: B2868263
CAS No.: 1448066-39-4
M. Wt: 352.434
InChI Key: LTUJRZBGBUTZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea is a synthetic small molecule designed for research purposes, integrating two pharmacologically significant motifs: a benzofuran ring and a urea linker. The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry due to its widespread presence in biologically active compounds and drugs. Benzofuran derivatives have been extensively investigated and display a broad spectrum of potent biological activities, including antimicrobial, anti-tumor, anti-oxidative, and anti-viral properties . The urea functional group is a common feature in many therapeutic agents and enzyme inhibitors, often serving as a key bioisostere that can participate in crucial hydrogen-bonding interactions with biological targets . This specific molecular architecture, featuring a benzofuran core and a urea linker, suggests potential for interaction with various enzymatic pathways. Researchers may find this compound valuable for probing new targets in infectious disease, particularly against methicillin-resistant Staphylococcus aureus (MRSA), given that recent studies highlight urea-containing derivatives as promising starting points for novel FabI inhibitors . Furthermore, its utility can be explored in oncology research, as numerous benzofuran compounds have demonstrated cytotoxic activity against a range of human cancer cell lines . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-18(20-15-17-10-4-5-11-19(17)26-20)12-14-23-21(25)22-13-6-9-16-7-2-1-3-8-16/h1-5,7-8,10-11,15,18,24H,6,9,12-14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUJRZBGBUTZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences and Implications

Aromatic Substituents: The benzofuran group in the target compound introduces a fused heterocyclic system, which may enhance binding to aromatic-rich biological targets (e.g., kinases or GPCRs) compared to simpler phenyl or chlorophenyl groups . Trifluoromethyl groups (S3) increase electronegativity and metabolic stability, making S3 more resistant to oxidative degradation than the hydroxypropyl-containing target compound .

Aliphatic Chains :

  • The hydroxypropyl chain in the target compound introduces polarity, improving aqueous solubility relative to lipophilic groups like diisopropyl () or trifluoromethyl (S3).
  • Diisopropyl and 3-phenylpropyl groups () contribute to steric hindrance, which may reduce off-target interactions but limit binding to narrow active sites.

Halogen vs. Heterocyclic Moieties :

  • The chlorophenyl group () enables halogen bonding, a feature absent in the target compound but critical for interactions with biomolecules like proteases .

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